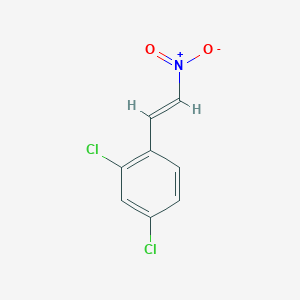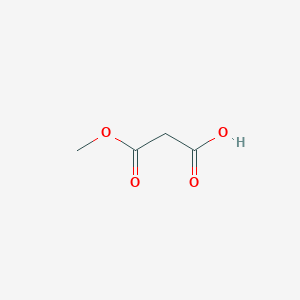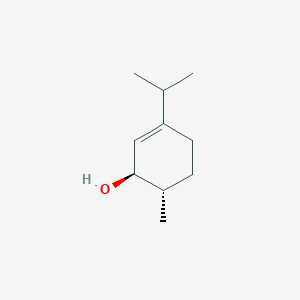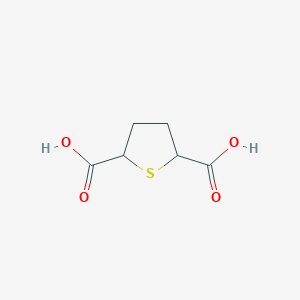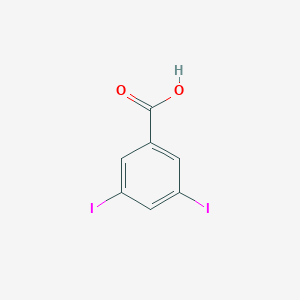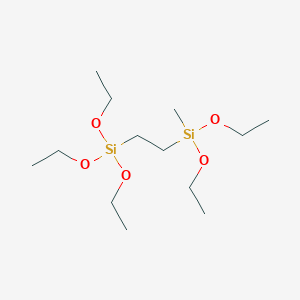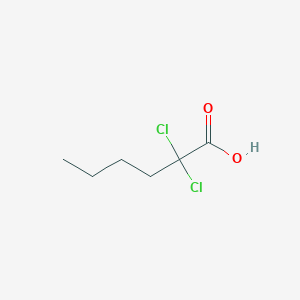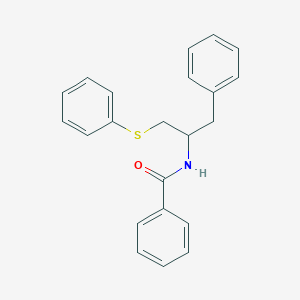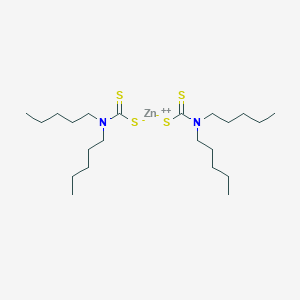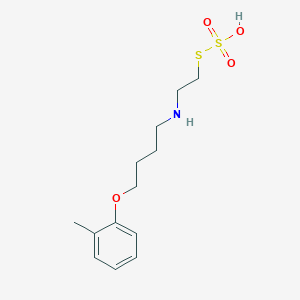
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies. This compound is a sulfur-containing organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. In
Scientific Research Applications
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various applications in scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is used in biological studies to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
Mechanism Of Action
The mechanism of action of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in various biological processes, including DNA synthesis and cell proliferation. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may interact with cell membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical And Physiological Effects
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various biochemical and physiological effects. Studies have shown that this compound may inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may have anti-viral properties and may be effective against various viral infections.
Advantages And Limitations For Lab Experiments
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and has high purity and yield. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be used in a wide range of biological studies, including drug development and biochemical assays. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)). One direction is to further investigate the mechanism of action of this compound and its potential applications in drug development. Additionally, future studies may investigate the biochemical and physiological effects of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) in various animal models and human clinical trials. Furthermore, research may explore the potential use of this compound in the treatment of viral infections and other diseases.
Synthesis Methods
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be synthesized using various methods, including the reaction of 2-(4-(o-tolyloxy)butyl)amine with ethanethiol in the presence of hydrogen sulfate. This reaction leads to the formation of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) with high yield and purity.
properties
CAS RN |
19143-01-2 |
|---|---|
Product Name |
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) |
Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-12-6-2-3-7-13(12)18-10-5-4-8-14-9-11-19-20(15,16)17/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,15,16,17) |
InChI Key |
VPSIMYIIZAETSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
Other CAS RN |
19143-01-2 |
synonyms |
2-[4-(o-Tolyloxy)butyl]aminoethanethiol sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



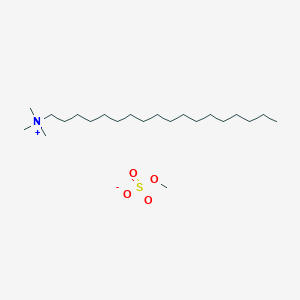

![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
